
3-(Boc-amino)-4-(4-ethoxyphenyl)butyric Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Boc-アミノ)-4-(4-エトキシフェニル)ブタン酸は、tert-ブトキシカルボニル (Boc) 保護されたアミノ基と、ブタン酸骨格に結合したエトキシフェニル基を特徴とする化合物です。
準備方法
合成経路と反応条件
3-(Boc-アミノ)-4-(4-エトキシフェニル)ブタン酸の合成は、通常、市販の前駆体から開始して、複数のステップを伴います。
工業生産方法
工業的な環境では、3-(Boc-アミノ)-4-(4-エトキシフェニル)ブタン酸の製造は、高収率と高純度を確保するために、最適化された反応条件を伴う可能性があります。これには、効率的な触媒の使用、反応温度の制御、再結晶またはクロマトグラフィーなどの精製技術が含まれます。
化学反応解析
反応の種類
3-(Boc-アミノ)-4-(4-エトキシフェニル)ブタン酸は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されて、追加の官能基を導入したり、既存の官能基を修飾したりすることができます。
還元: 還元反応は、エトキシフェニル基またはブタン酸骨格を修飾するために使用することができます。
置換: Boc 保護されたアミノ基は、適切な条件下で、他の官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤がよく使用されます。
置換: 置換反応には、アルキルハライドやアシルクロリドなどの試薬が、塩基の存在下で使用される場合があります。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によりカルボン酸やケトンが生成される場合があり、還元によりアルコールやアミンが生成される場合があります。
科学研究における用途
3-(Boc-アミノ)-4-(4-エトキシフェニル)ブタン酸は、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成における中間体として使用されます。
生物学: この化合物は、酵素-基質相互作用やタンパク質修飾の研究に使用できます。
工業: この化合物は、特殊化学品や材料の製造に使用されます。
化学反応の分析
Types of Reactions
3-(Boc-amino)-4-(4-ethoxyphenyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the ethoxyphenyl group or the butyric acid backbone.
Substitution: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
3-(Boc-amino)-4-(4-ethoxyphenyl)butyric Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
3-(Boc-アミノ)-4-(4-エトキシフェニル)ブタン酸の作用機序は、特定の分子標的との相互作用を伴います。Boc 保護されたアミノ基は、酸性条件下で脱保護されて、遊離のアミノ基が現れ、それがさまざまな生化学的経路に関与することができます。エトキシフェニル基は、タンパク質中の疎水性ポケットと相互作用し、その活性と機能に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
3-(Boc-アミノ)-4-フェニルブタン酸: エトキシ基がなく、疎水性が低くなります。
4-(4-エトキシフェニル)ブタン酸: Boc 保護されたアミノ基がなく、ペプチド合成における使用が制限されます。
3-アミノ-4-(4-エトキシフェニル)ブタン酸: Boc 保護がないため、生理学的条件下では反応性が高くなります。
独自性
3-(Boc-アミノ)-4-(4-エトキシフェニル)ブタン酸は、Boc 保護されたアミノ基とエトキシフェニル基の組み合わせにより、ユニークです。この二重の機能性により、有機合成や医薬品化学において汎用性のある用途が可能になり、研究や工業目的の貴重な化合物となっています。
類似化合物との比較
Similar Compounds
3-(Boc-amino)-4-phenylbutyric Acid: Lacks the ethoxy group, making it less hydrophobic.
4-(4-Ethoxyphenyl)butyric Acid: Lacks the Boc-protected amino group, limiting its use in peptide synthesis.
3-Amino-4-(4-ethoxyphenyl)butyric Acid: Lacks the Boc protection, making it more reactive under physiological conditions.
Uniqueness
3-(Boc-amino)-4-(4-ethoxyphenyl)butyric Acid is unique due to the combination of the Boc-protected amino group and the ethoxyphenyl group. This dual functionality allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C17H25NO5 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
4-(4-ethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C17H25NO5/c1-5-22-14-8-6-12(7-9-14)10-13(11-15(19)20)18-16(21)23-17(2,3)4/h6-9,13H,5,10-11H2,1-4H3,(H,18,21)(H,19,20) |
InChIキー |
IWXCMECHTAJTRX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8-Formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl) 2-methylpropanoate](/img/structure/B12283215.png)
![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B12283224.png)
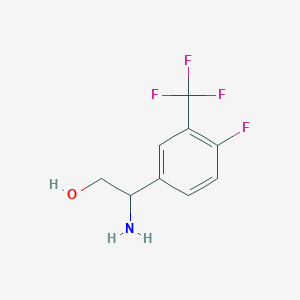
![3-(2,2-Difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraen-4-yl)propanoic acid](/img/structure/B12283228.png)

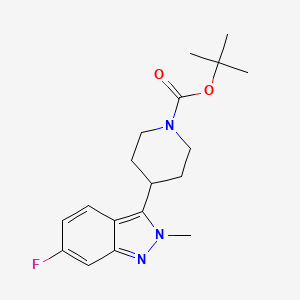

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12283252.png)
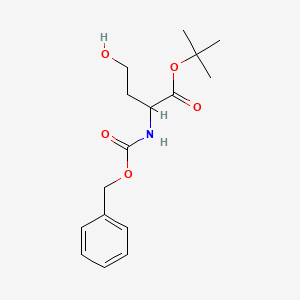
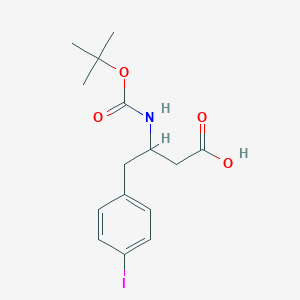
![[[2-[1-(4-Amino-2-oxopyrimidin-1-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12283278.png)

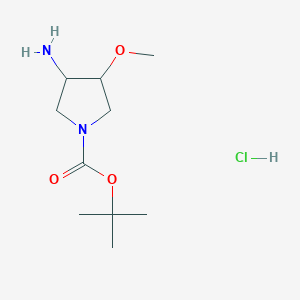
![(R)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol](/img/structure/B12283290.png)
